5-(3-Benzyloxyphenyl)-1H-tetrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWINOIXMBLCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Significance of 5 Substituted 1h Tetrazoles in Contemporary Chemical Research
Tetrazoles are classified based on the substitution pattern on the heterocyclic ring. nih.gov The parent compound is 1H-tetrazole, which exists in tautomeric forms with 2H-tetrazole. nih.govwikipedia.org The most extensively studied derivatives are the 5-substituted-1H-tetrazoles, a class to which 5-(3-Benzyloxyphenyl)-1H-tetrazole belongs. nih.govthieme-connect.com
The significance of 5-substituted 1H-tetrazoles in modern research is multifaceted:
Bioisosterism with Carboxylic Acids: The most prominent role of the 5-substituted-1H-tetrazole group is as a non-classical bioisostere of the carboxylic acid functional group. researchgate.netnih.govresearchgate.net The tetrazole ring's N-H proton has a pKa value similar to that of a carboxylic acid's hydroxyl proton, allowing it to exist as an anion at physiological pH. researchgate.netmdpi.com This mimicry enables these compounds to participate in similar biological interactions as carboxylic acids but with improved metabolic stability and increased lipophilicity, which can enhance pharmacokinetic properties like cell membrane permeability. nih.govmdpi.comtandfonline.com
Medicinal Chemistry Applications: Due to their bioisosteric nature, tetrazole moieties are integral to numerous FDA-approved drugs. nih.govlifechemicals.com These include antihypertensive agents like losartan (B1675146) and valsartan, where the tetrazole group mimics a carboxylic acid to interact with the angiotensin II receptor. thieme-connect.comresearchgate.net Their applications span a wide therapeutic range, including antiallergic, antibacterial, and anticancer agents. researchgate.netnih.gov
Other Industrial Applications: Beyond medicine, tetrazole derivatives are used in materials science as components of gas generators (e.g., in automotive airbags), explosives, and rocket propellants due to their high nitrogen content and enthalpy of formation. wikipedia.orgnih.govnih.gov They also find use in agriculture as plant growth regulators and in photography. lifechemicals.combeilstein-journals.org
Historical Development and Evolution of Tetrazole Synthesis and Reactivity Paradigms
The field of tetrazole chemistry dates back to 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. nih.govthieme-connect.com Since then, the synthetic methodologies and understanding of tetrazole reactivity have evolved considerably.
Early Synthetic Methods: The first preparation of the parent 1H-tetrazole involved the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure. wikipedia.org Early syntheses were often hazardous due to the use of explosive and toxic reagents like hydrazoic acid.
The Rise of [3+2] Cycloadditions: The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide (B81097) source, typically sodium azide (NaN₃). researchgate.netnih.gov This approach was first described in 1901 and has become the cornerstone of tetrazole synthesis. nih.gov The reaction mechanism involves the azide ion acting as a nucleophile attacking the electrophilic carbon of the nitrile.
Evolution of Reaction Conditions: Over the decades, significant efforts have been made to improve the safety and efficiency of the nitrile-azide cycloaddition. Key developments include:
Catalysis: The use of Lewis acids (e.g., zinc salts, aluminum compounds) or Brønsted acids to activate the nitrile, making it more susceptible to nucleophilic attack by the azide. nih.govorganic-chemistry.org Sharpless and coworkers developed a highly efficient method using zinc salts in water. nih.govorganic-chemistry.org More recently, heterogeneous catalysts, including nanoparticles and mesoporous silica, have been employed to facilitate easier product purification and catalyst recycling. scielo.org.zamdpi.comscielo.org.za
Solvent and Energy Sources: Reactions have been optimized in various solvents, with polar aprotic solvents like DMF and DMSO being common. nih.govmdpi.com The advent of microwave-assisted synthesis has significantly reduced reaction times. thieme-connect.comresearchgate.net
Multicomponent Reactions (MCRs): More advanced strategies involve multicomponent reactions, such as the Ugi and Passerini tetrazole reactions, which allow for the rapid assembly of complex, substituted tetrazoles from three or more starting materials in a single step. nih.govbeilstein-journals.org
Reactivity Paradigms: The tetrazole ring itself is generally stable to a wide range of chemical conditions. thieme-connect.com However, its reactivity can be harnessed for further functionalization. Alkylation of the 5-substituted-1H-tetrazole can occur at either the N1 or N2 position of the ring, often leading to a mixture of regioisomers. core.ac.uk The ring can also undergo photochemical transformations, leading to ring cleavage and the formation of various nitrogen-containing products. nih.gov
Overview of Research Trajectories for 5 3 Benzyloxyphenyl 1h Tetrazole and Analogous Compounds
Unimolecular and Multicomponent Cycloaddition Approaches for Tetrazole Ring Formation
The construction of the tetrazole ring is most commonly achieved through cycloaddition reactions. These methods can be broadly categorized into unimolecular and multicomponent approaches, with the [3+2] cycloaddition of nitriles and azides being the most prevalent. acs.orgscielo.br
[3+2] Cycloaddition Reactions with Nitrile Precursors and Azide Sources
The [3+2] cycloaddition reaction between a nitrile and an azide source stands as the most proficient route to 5-substituted 1H-tetrazoles. acs.org This reaction involves the combination of a two-atom component (the nitrile) with a three-atom component (the azide) to form the five-membered tetrazole ring. acs.org Various azide sources are utilized, with sodium azide being a common and cost-effective choice. nih.govtandfonline.com Trimethylsilyl azide is another frequently used reagent. nih.gov
The reaction typically requires activation of the nitrile, which can be achieved through the use of Brønsted or Lewis acids. organic-chemistry.org This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion. youtube.com The reaction then proceeds through a stepwise mechanism involving the formation of an open-chain intermediate that subsequently cyclizes to yield the tetrazole ring. acs.orgorganic-chemistry.org
A variety of nitriles, including aromatic, aliphatic, and vinyl nitriles, can be successfully employed in this reaction, demonstrating its broad scope. organic-chemistry.org The reaction conditions often involve heating in a suitable solvent, such as dimethylformamide (DMF). nih.govtandfonline.com
Alternative Cyclization Strategies for N-Heterocycle Construction
While the [3+2] cycloaddition of nitriles and azides is the dominant method, alternative strategies for the construction of the tetrazole ring and related N-heterocycles exist. One such approach involves the intramolecular [2+3] cycloaddition of organic azides with heteroatom-substituted nitriles to generate fused 5-heterotetrazole ring systems. nih.gov
Catalytic Systems in 5-Substituted 1H-Tetrazole Synthesis
To overcome the activation energy barrier and often harsh conditions required for the [3+2] cycloaddition, various catalytic systems have been developed. These catalysts can be broadly classified as homogeneous or heterogeneous, with a growing emphasis on green and sustainable approaches. acs.orgbohrium.com
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, have been effectively employed in tetrazole synthesis. Notable examples include cobalt(II) complexes, which have demonstrated excellent activity in the [3+2] cycloaddition of azides to aryl nitriles under mild conditions. acs.orgnih.gov Mechanistic studies have shown that these reactions can proceed through the formation of a cobalt(II) diazido intermediate. acs.orgnih.gov
Ytterbium(III) triflate (Yb(OTf)₃) is another effective homogeneous catalyst for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org Zinc(II) salts, such as zinc bromide and zinc chloride, are also widely used and are particularly effective in aqueous media, offering a safer and more environmentally friendly approach. organic-chemistry.orgorganic-chemistry.org These salts act as Lewis acids, activating the nitrile towards cycloaddition. organic-chemistry.org
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Cobalt(II) complex | Organonitriles, Sodium Azide | Excellent activity under mild conditions; proceeds via a Co(II) diazido intermediate. | acs.orgnih.gov |
| Yb(OTf)₃ | Amines, Triethyl orthoformate, Sodium Azide | Effective for the synthesis of 1-substituted tetrazoles. | organic-chemistry.org |
| Zn(II) Salts (e.g., ZnBr₂, ZnCl₂) | Nitriles, Sodium Azide | Effective in aqueous media, offering a safer and greener alternative. | organic-chemistry.orgorganic-chemistry.org |
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, recovery, and reusability. thieme-connect.com A wide array of heterogeneous catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles.
Silica sulfuric acid has been shown to be an efficient catalyst for the [3+2] cycloaddition of nitriles and sodium azide in DMF, providing good to excellent yields. nih.govnih.gov Various metal oxide-based catalysts, such as nanocrystalline ZnO and Cu₂O, have also been employed. mostwiedzy.placs.org Zeolites, such as CoY zeolite, have been utilized as a novel, environmentally friendly catalyst, demonstrating high efficiency and reusability. acs.org
Nanoparticles have emerged as particularly promising heterogeneous catalysts due to their high surface area-to-volume ratio. nih.gov Examples include copper-based nanoparticles, magnetic nanoparticles like CuFe₂O₄, and others supported on materials like silica. thieme-connect.comacs.orgrsc.org These catalysts often exhibit high activity and can be easily separated from the reaction mixture using an external magnet in the case of magnetic nanoparticles.
| Catalyst | Key Features | Reference |
|---|---|---|
| Silica Sulfuric Acid | Efficient for [3+2] cycloaddition in DMF. | nih.govnih.gov |
| Nanocrystalline ZnO | A metal oxide catalyst for tetrazole synthesis. | mostwiedzy.pl |
| CoY Zeolite | Environmentally friendly, efficient, and reusable. | acs.org |
| Cu-based Nanoparticles | High activity, often used with microwave heating. | rsc.org |
| Magnetic Nanoparticles (e.g., CuFe₂O₄) | Easily separable and reusable. | acs.org |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for tetrazoles. bohrium.com This includes the use of environmentally benign solvents like water, the development of reusable heterogeneous catalysts, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.orgorganic-chemistry.orgrsc.org
Functional Group Interconversions and Post-Tetrazolization Modifications
Once the 1H-tetrazole ring is formed, further chemical transformations can be employed to build molecular complexity. These include converting existing functional groups into the tetrazole ring or modifying the tetrazole ring itself through substitution reactions.
The transformation of amide and amidine functionalities into a tetrazole ring represents a powerful strategy for synthesizing 5-substituted 1H-tetrazoles.
A notable method for the direct conversion of amides to tetrazoles involves the use of phosphorazidates, such as diphenyl phosphorazidate (DPPA) or bis(p-nitrophenyl) phosphorazidate (p-NO2DPPA). organic-chemistry.orgnih.gov These reagents serve a dual role: they activate the amide oxygen for elimination while also acting as the azide source. organic-chemistry.orgnih.gov This approach avoids the need for potentially toxic or explosive reagents. organic-chemistry.orgnih.govacs.org The reaction proceeds through the formation of an imidate ester intermediate, which then undergoes phosphate (B84403) elimination and azide attack, leading to the formation of the tetrazole ring. organic-chemistry.org Optimization studies have shown that using pyridine (B92270) as both a base and a solvent can lead to high yields. organic-chemistry.org This method is applicable to a wide range of substrates, including sterically hindered and heteroaromatic amides. organic-chemistry.org
Table 1: Synthesis of Tetrazoles from Amides using Phosphorazidates
This table illustrates the conversion of various amides to their corresponding tetrazoles using diphenyl phosphorazidate (DPPA) in pyridine.
| Starting Amide | Product | Yield (%) |
| N-methylbenzamide | 1-methyl-5-phenyl-1H-tetrazole | 95 |
| Acetanilide | 1,5-diphenyl-1H-tetrazole | 88 |
| Benzamide | 5-phenyl-1H-tetrazole | 75 |
Data sourced from Org. Lett., 2020, 22, 6244-6247. organic-chemistry.org
Amidines can also serve as precursors to tetrazoles. A one-pot synthesis for 2,5-disubstituted tetrazoles has been developed that starts from aryldiazonium salts and amidines. organic-chemistry.org The process involves an initial reaction between the two components, followed by an oxidative ring closure mediated by an iodine/potassium iodide (I₂/KI) system under basic conditions to afford the tetrazole product in good yields. organic-chemistry.org This methodology is noted for its mild reaction conditions, short reaction times, and convenient workup. organic-chemistry.org
Alkylation and acylation of the tetrazole ring are fundamental post-tetrazolization modifications that introduce substituents onto the ring nitrogens, leading to either 1,5- or 2,5-disubstituted tetrazoles.
A significant strategy for the alkylation of 5-substituted 1H-tetrazoles is through the diazotization of aliphatic amines. acs.org This method preferentially yields the 2,5-disubstituted tetrazole isomers. acs.org The reaction typically involves treating the 5-monosubstituted tetrazole with an aliphatic amine in the presence of an organic nitrite, such as 1,3-(2,2-dimethyl)propanedinitrite, in a solvent like ethyl acetate (B1210297) at elevated temperatures. acs.org This process is compatible with various functional groups that might otherwise react with standard alkylating agents like alkyl halides. acs.org A one-pot procedure combining the initial [3+2] cycloaddition to form the tetrazole from a nitrile followed by this alkylation step has also been described, streamlining the synthesis of 2,5-disubstituted tetrazoles from simple starting materials. acs.org
Table 2: Alkylation of 5-Substituted 1H-Tetrazoles via Amine Diazotization
This table shows the results of alkylating a 5-substituted tetrazole with different amines, highlighting the preferential formation of the 2,5-disubstituted isomer.
| 5-Substituted 1H-Tetrazole | Amine | Product(s) (2,5-isomer / 1,5-isomer) | Total Yield (%) |
| 5-(4-bromophenyl)-1H-tetrazole | Benzylamine | 2-Benzyl-5-(4-bromophenyl)-2H-tetrazole / 1-Benzyl-5-(4-bromophenyl)-1H-tetrazole | 94 (71% / 23%) |
| 5-(m-trifluoromethylphenyl)-1H-tetrazole | Benzylamine | 2-Benzyl-5-(m-trifluoromethylphenyl)-2H-tetrazole / 1-Benzyl-5-(m-trifluoromethylphenyl)-1H-tetrazole | 92 (70% / 22%) |
Data sourced from J. Org. Chem., 2021, 86, 17, 12452–12459. acs.org
The acylation of 5-substituted tetrazoles is more complex, as the products exist in an equilibrium between N1-acylated, N2-acylated, and ring-opened imidoyl azide forms. nih.gov The position of this equilibrium is influenced by the electronic nature of the acyl group and the polarity of the solvent. nih.gov In nonpolar solvents, weakly electron-withdrawing acyl groups tend to favor the N2-acylated tetrazole. nih.gov As the electron-withdrawing character of the acyl group increases, the equilibrium shifts first toward the N1-isomer and then to the open-chain azide form. nih.gov In the solid phase, often only one of the three isomers is present. nih.gov This equilibrium behavior makes the isolation of a single, stable N-acylated tetrazole challenging and dependent on the specific substituents and conditions.
Direct C-H functionalization represents a modern and efficient approach to modifying heterocyclic cores. For tetrazoles, direct C-H arylation allows for the introduction of aryl groups at the C5 position of the ring. This transformation can be achieved on 1-substituted tetrazoles using a palladium-catalyzed reaction with aryl halides. acs.org
A critical factor in the success of this reaction is the use of a phosphine (B1218219) ligand. acs.org It has been demonstrated that in the absence of a phosphine ligand, the intermediate tetrazolyl-Pd(II) species is prone to fragmentation, leading to the formation of a cyanamide (B42294) byproduct and preventing the desired cross-coupling. acs.org The addition of the phosphine ligand stabilizes this intermediate, allowing the C-C bond-forming reductive elimination to proceed. The reaction is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and a base such as cesium carbonate. acs.org This method provides good to excellent yields of various 1,5-disubstituted tetrazoles. acs.org
Table 3: Palladium-Catalyzed Direct C-H Arylation of 1-Substituted Tetrazoles
This table provides examples of the direct C-H arylation of 1-substituted tetrazoles with various aryl bromides.
| 1-Substituted Tetrazole | Aryl Bromide | Product | Yield (%) |
| 1-Benzyl-1H-tetrazole | 4-Bromoacetophenone | 1-Benzyl-5-(4-acetylphenyl)-1H-tetrazole | 85 |
| 1-Methyl-1H-tetrazole | 3-Bromobenzonitrile | 1-Methyl-5-(3-cyanophenyl)-1H-tetrazole | 78 |
| 1-Phenyl-1H-tetrazole | 4-Bromotoluene | 1-Phenyl-5-(p-tolyl)-1H-tetrazole | 92 |
Data sourced from J. Org. Chem. 2010, 75, 1, 241-4. acs.org
Elucidation of [3+2] Cycloaddition Mechanisms
The most fundamental route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an organic nitrile and an azide source. nih.gov This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. beilstein-journals.org The mechanism, particularly when catalyzed, involves several key steps.
A plausible mechanism, especially when using heterogeneous catalysts, begins with the coordination of the nitrile to a catalyst surface or metal center. researchgate.net For instance, in reactions catalyzed by Lewis acids like zinc salts or various nanoparticles, the catalyst activates the nitrile group (R-C≡N), making the carbon atom more electrophilic and susceptible to nucleophilic attack. scielo.org.zascielo.org.za The azide anion (N₃⁻) then attacks the activated nitrile carbon, leading to a linear intermediate which subsequently cyclizes to form the tetrazolate anion. Protonation of this anion during aqueous workup yields the final 5-substituted-1H-tetrazole. scielo.org.za
The reaction is generally considered a "click" reaction, characterized by high efficiency and simple reaction conditions. researchgate.net Various catalytic systems have been developed to improve reaction rates and yields, particularly for nitriles bearing electron-donating groups.
Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azide
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| CuO Nanoparticles (Microwave) | DMF | 130 | 15 min | >95 | researchgate.net |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | 2 h | >90 | scielo.org.za |
| OSU-6 (Mesoporous Silica) | DMF | 90 | 4-12 h | 80-95 | mdpi.com |
| ZnCl₂ | Water | Reflux | 12-24 h | Variable | scielo.org.za |
This interactive table provides data on different catalytic systems used in the synthesis of 5-substituted 1H-tetrazoles.
Regioselectivity in Tetrazole Functionalization
While the synthesis of the this compound core is regiochemically straightforward, subsequent functionalization, such as N-alkylation, introduces the challenge of regioselectivity. The tetrazole anion is an ambident nucleophile, with two possible sites for electrophilic attack: the N1 and N2 positions of the tetrazole ring. This leads to the formation of two possible isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles.
The regiochemical outcome of these alkylation reactions is highly dependent on the reaction mechanism and the nature of the alkylating agent. rsc.org Research has shown that the ratio of 1,5- to 2,5-isomers can be controlled by several factors:
Reaction Mechanism: Reactions that proceed through an Sₙ2-like mechanism, involving a direct backside attack, often favor the formation of the 2,5-disubstituted isomer. This is attributed to the electronic properties of the tetrazole ring, where the N2 position is often more nucleophilic. In contrast, reactions involving an Sₙ1-like mechanism, which form a carbocation intermediate, can lead to different selectivity, sometimes favoring the N1 position depending on steric factors and ion-pair interactions. researchgate.net
Steric Hindrance: The steric bulk of both the substituent at the C5 position and the incoming electrophile can influence the site of attack. However, regioselectivity cannot be attributed solely to steric hindrance. rsc.org
Intramolecular Stabilization: In some cases, the potential for intramolecular stabilization of the resulting product or transition state can direct the regioselectivity. rsc.org
For example, the alkylation of 5-substituted-1H-tetrazoles via the diazotization of aliphatic amines, which forms a transient alkyl diazonium intermediate, preferentially yields the 2,5-disubstituted tetrazole isomer. rsc.orgresearchgate.net This suggests that for this compound, alkylation would likely favor substitution at the N2 position under many common conditions.
Intermediate Characterization and Transition State Analysis
Direct observation of transition states in chemical reactions is exceptionally challenging. However, intermediates can often be isolated or detected spectroscopically, providing insight into the reaction pathway. In the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide using zinc salts, researchers have successfully isolated and crystallographically characterized zinc-tetrazolato complexes as discrete intermediates. nih.gov These structures confirm the role of the Lewis acid in coordinating to the nitrogen atoms of the newly formed tetrazole ring, stabilizing the product before protonation and isolation.
In functionalization reactions, such as the alkylation of 5-substituted tetrazoles, transient species like alkyl diazonium intermediates have been proposed. rsc.org These highly reactive species are generated in situ and immediately consumed, making their direct characterization difficult. Their existence is inferred from the reaction products and known chemistry of diazotization reactions.
Computational studies are often employed to model transition states. For the [3+2] cycloaddition, these studies help to understand the orbital interactions between the azide (HOMO) and the nitrile (LUMO). The energy of the transition state determines the reaction rate, and its geometry dictates the stereochemical outcome, although the latter is not a factor in the formation of the planar tetrazole ring itself. nih.gov
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
The electronic nature of the substituent on the benzonitrile precursor has a profound impact on the kinetics of the [3+2] cycloaddition reaction. The reaction is an example of a 1,3-dipolar cycloaddition where the rate is influenced by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole (azide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (nitrile). nih.gov
Kinetics: Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring of the benzonitrile lower the energy of the LUMO. This smaller HOMO-LUMO gap leads to stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate. nih.govthieme-connect.com Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) raise the energy of the LUMO, widening the energy gap and slowing down the reaction. thieme-connect.com The benzyloxy group in 3-benzyloxybenzonitrile is generally considered to be electron-donating via resonance, which would suggest that the synthesis of this compound requires more forcing conditions (higher temperature or longer reaction times) compared to benzonitriles with electron-withdrawing substituents. mdpi.com
Table 2: Influence of Substituents on Reaction Yield for 5-Aryl-1H-tetrazole Synthesis
| Aryl Nitrile Substituent (Para-position) | Electronic Effect | Typical Yield (%) | Reference |
| -NO₂ | Electron-Withdrawing | 96 | thieme-connect.com |
| -Cl | Electron-Withdrawing | 96 | thieme-connect.com |
| -H | Neutral | ~90 | mdpi.com |
| -CH₃ | Electron-Donating | ~90 | mdpi.com |
| -OCH₃ | Electron-Donating | 92 | mdpi.com |
This interactive table summarizes the effect of different substituents on the yield of 5-aryl-1H-tetrazole synthesis.
Advanced Spectroscopic and Structural Characterization of 5 3 Benzyloxyphenyl 1h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 15N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-(3-Benzyloxyphenyl)-1H-tetrazole, 1H, 13C, and 15N NMR studies offer a detailed map of the atomic connectivity and chemical environment within the molecule.
1H NMR: In the proton NMR spectrum of a related compound, 5-phenyl-1H-tetrazole, the protons of the phenyl group typically appear as multiplets in the aromatic region of the spectrum. For instance, in DMSO-d6, the spectrum shows a doublet at 7.99 ppm and a triplet at 7.54 ppm. rsc.org The N-H proton of the tetrazole ring is often observed as a broad singlet at a significantly downfield chemical shift, for example, around 17.45 ppm in DMSO-d6, indicating its acidic nature. rsc.org For this compound, one would expect to see signals corresponding to the protons of the benzyloxy group's methylene (B1212753) bridge and the distinct aromatic protons of both the phenyl and benzyloxyphenyl rings.
13C NMR: The 13C NMR spectrum provides information on the carbon framework of the molecule. In 5-phenyl-1H-tetrazole, the carbon atom of the tetrazole ring appears at approximately 155.93 ppm in DMSO-d6. rsc.org The carbons of the phenyl ring resonate in the typical aromatic region between 120 and 132 ppm. rsc.org For this compound, the spectrum would be more complex, with additional signals for the benzyloxy substituent's carbons, including the methylene carbon and the carbons of its own phenyl ring.
15N NMR: While less common, 15N NMR spectroscopy can provide direct information about the nitrogen atoms in the tetrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their bonding environment and the tautomeric form present (1H vs. 2H). Theoretical and experimental studies on tetrazole derivatives have been conducted to understand the electronic structure and tautomerism of the tetrazole ring. core.ac.uk
Interactive Data Table: Representative NMR Data for Phenyl-Tetrazole Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H | 5-Phenyl-1H-tetrazole | DMSO-d6 | 17.45 | br | N-H |
| 1H | 5-Phenyl-1H-tetrazole | DMSO-d6 | 7.99 | d | Ar-H |
| 1H | 5-Phenyl-1H-tetrazole | DMSO-d6 | 7.54 | t | Ar-H |
| 13C | 5-Phenyl-1H-tetrazole | DMSO-d6 | 155.93 | - | C-tetrazole |
| 13C | 5-Phenyl-1H-tetrazole | DMSO-d6 | 131.84, 129.78, 127.33, 124.63 | - | Ar-C |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of tetrazole derivatives displays several characteristic absorption bands. The N-H stretching vibration of the tetrazole ring typically appears as a broad band in the region of 2500-3000 cm-1. The C=N and N=N stretching vibrations within the tetrazole ring are observed in the 1400-1600 cm-1 region. For 5-phenyl-1H-tetrazole, characteristic peaks are seen at 2919 cm-1 (likely related to aromatic C-H stretching) and in the 1601-1281 cm-1 range, corresponding to the tetrazole ring and aromatic C=C stretching. rsc.org In this compound, additional bands corresponding to the C-O-C ether linkage would be expected, typically in the 1000-1300 cm-1 region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related compound, 5-(benzylthio)-1H-tetrazole, the FT-Raman spectrum shows peaks that can be assigned to various vibrational modes, including those of the tetrazole ring and the benzyl (B1604629) group. pnrjournal.com
Interactive Data Table: Characteristic IR Absorption Frequencies for Tetrazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
| N-H (tetrazole) | Stretching | 2500-3000 (broad) |
| Aromatic C-H | Stretching | ~3000-3100 |
| C=N, N=N (tetrazole ring) | Stretching | 1400-1600 |
| Aromatic C=C | Stretching | ~1450-1600 |
| C-O-C (ether) | Stretching | 1000-1300 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular mass and reveal characteristic fragmentation pathways. The molecular weight of 5-phenyl-1H-tetrazole is 146.15 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule.
X-ray Diffraction and Crystallographic Analysis of Tetrazole Derivatives
Other Spectroscopic Methods (e.g., UV-Vis)
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Unsubstituted tetrazoles generally absorb in the vacuum UV region. pnrjournal.com However, the introduction of chromophoric substituents, such as the benzyloxyphenyl group, shifts the absorption to longer wavelengths. For example, 5-phenyl-1H-tetrazole exhibits a UV-Vis absorption spectrum. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings and the tetrazole system. Studies on similar compounds, like 5-aryloxytetrazoles, have shown absorption maxima in the UV region. growingscience.comresearchgate.net
Theoretical and Computational Chemistry Studies of 5 3 Benzyloxyphenyl 1h Tetrazole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the intrinsic properties of molecules like 5-(3-Benzyloxyphenyl)-1H-tetrazole. nih.gov DFT, especially with hybrid functionals like B3LYP, has proven effective for analyzing tetrazole derivatives, offering a balance between computational cost and accuracy. growingscience.comresearchgate.net These methods are used to determine optimized molecular geometry, electronic properties, and spectroscopic features from first principles. nih.govresearchgate.net
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov For tetrazole derivatives, DFT calculations are routinely used to determine these energy levels. researchgate.netmdpi.com For instance, in a related compound, 5-(benzylthio)-1H-tetrazole, the calculated HOMO and LUMO energy values were found to be -6.16 eV and -1.35 eV, respectively. researchgate.net Similar calculations for this compound would reveal how the benzyloxy substituent influences the electronic distribution across the phenyltetrazole framework.
Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP surface would likely show negative potential (red and yellow regions) concentrated around the nitrogen atoms of the tetrazole ring, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. Positive potential (blue regions) would be expected around the acidic N-H proton of the tetrazole ring.
Table 1: Illustrative Quantum Chemical Parameters for a Tetrazole Derivative
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.16 researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.35 researchgate.net |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.81 researchgate.net |
The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C-O-C ether linkage and the bond connecting the phenyl ring to the tetrazole moiety. Conformational analysis using methods like DFT can identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net
By systematically rotating specific dihedral angles and calculating the corresponding energy, a Potential Energy Surface (PES) can be constructed. researchgate.netnih.gov This surface maps the energy landscape of the molecule, revealing the energy barriers between different conformers. researchgate.netnih.gov For example, studies on similar aryloxy-tetrazoles have calculated rotational energy barriers around the ether linkage to be approximately 7.0 kcal/mol. researchgate.net A PES for this compound would elucidate its preferred spatial orientation and the energy required for conformational changes, which is crucial for understanding its interaction with biological receptors.
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural confirmation of synthesized compounds. pnrjournal.comscielo.org.zaepstem.net
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. pnrjournal.com For tetrazole compounds, characteristic peaks include N-H stretching, C=N and N=N vibrations within the tetrazole ring, and aromatic C-H stretching. pnrjournal.comresearchgate.net Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, leading to good agreement with experimental data. epstem.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.net Theoretical calculations for related tetrazoles have shown good correlation with experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule. growingscience.comepstem.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Tetrazole
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | ~3400 | ~3450 | pnrjournal.comresearchgate.net |
| Aromatic C-H Stretch | ~3100 | ~3120 | pnrjournal.com |
| C=N/N=N Ring Stretch | ~1546 | ~1550 | pnrjournal.com |
| N-N Stretch | ~1329 | ~1330 | pnrjournal.com |
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations analyze static molecular states, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to study its conformational dynamics and interactions. nih.gov
These simulations can reveal how the molecule flexes, rotates, and changes its shape in solution, providing insights beyond static conformational analysis. arxiv.org MD is particularly useful for understanding how the molecule might adapt its conformation to fit into a biological binding site, and for assessing the stability of the resulting complex. nih.govnih.gov
Theoretical Descriptors for Chemical Reactivity and Selectivity
Conceptual DFT provides a set of descriptors calculated from electronic properties that quantify a molecule's reactivity. mdpi.com These global reactivity descriptors, derived from HOMO and LUMO energies, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
These descriptors are used to predict the reactivity and stability of different molecules without explicitly simulating a chemical reaction. researchgate.net For this compound, these values would help predict its behavior in various chemical environments and its potential as a reactant in synthetic pathways.
Table 3: Key Theoretical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. researchgate.net |
| Electronegativity (χ) | -μ | Power to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. researchgate.net |
In Silico Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the transformation from reactants to products, researchers can map the entire reaction pathway. researchgate.net This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction. researchgate.net
For this compound, this approach could be used to study various reactions, such as its synthesis, tautomerization between the N1-H and N2-H forms, or its participation in cycloaddition reactions. researchgate.netmdpi.com For instance, DFT calculations on other tetrazoles have determined that the N1-H tautomer is generally more stable than the N2-H form. growingscience.comresearchgate.net In silico modeling can clarify reaction selectivity, predict the most likely products, and provide a detailed, atomistic understanding of the catalytic or thermal processes involved. mdpi.comresearchgate.net
Table of Mentioned Compounds
Applications of 5 3 Benzyloxyphenyl 1h Tetrazole in Advanced Chemical Fields Excluding Prohibited Areas
Coordination Chemistry and Ligand Design
The tetrazole moiety is an effective ligand in coordination chemistry due to its multiple nitrogen atoms, which provide numerous potential coordination sites. This allows it to bind to metal ions in various ways, including monodentate, bidentate, and bridging fashions, facilitating the construction of a wide array of coordination complexes. These complexes range from discrete molecules to extended one-, two-, and three-dimensional structures. rsc.org The ability of the four nitrogen atoms in the tetrazole ring to coordinate with metal ions has led to the development of many tetrazole-based ligands for creating functional metal-organic complexes. lifechemicals.com
The coordination behavior of tetrazole derivatives like 5-(3-Benzyloxyphenyl)-1H-tetrazole is significantly influenced by their acid-base properties. Deprotonation of the acidic proton on the tetrazole ring often occurs during complexation, forming an anionic ligand that enhances the coordinating ability of the tetrazole moiety and expands the range of possible coordination modes. This versatility is crucial in the design of coordination compounds with specific properties and applications.
The coordination compounds derived from tetrazole ligands have found applications in catalysis and the development of luminescent materials. For instance, copper(I) complexes with tetrazole-containing ligands have been studied for their photoluminescence properties, with some exhibiting high quantum yields. nih.gov The ability to tune the electronic and steric properties of the tetrazole ligand by modifying substituents, such as the benzyloxyphenyl group, allows for the rational design of ligands to achieve desired coordination environments and functionalities in the resulting metal complexes.
Role as Key Synthons in Organic Synthesis for Complex Molecular Architectures
This compound serves as a valuable synthon, or building block, in organic synthesis for the construction of more complex molecules. The tetrazole ring itself can be considered a bioisostere for the carboxylic acid group, a property that is widely exploited in medicinal chemistry. lifechemicals.comnih.gov This bioisosteric relationship allows chemists to replace a carboxylic acid group with a tetrazole ring to improve metabolic stability and other physicochemical properties of a molecule. researchgate.net
Furthermore, the tetrazole ring can participate in various chemical transformations, making it a versatile component in synthetic strategies. For example, photochemical transformations of tetrazole derivatives can lead to the formation of a diversity of other heterocyclic compounds, such as iminoaziridines, carbodiimides, and benzimidazolones, which can then be used as intermediates in the synthesis of more complex target molecules. mdpi.comnih.gov The synthesis of 5-substituted-1H-tetrazoles is often achieved through the [3+2] cycloaddition of azides with nitriles, a reaction that is a prime example of "click chemistry" due to its efficiency and high yields. researchgate.netmdpi.com
The benzyloxyphenyl group attached to the tetrazole ring in this compound provides an additional point for chemical modification. The benzyl (B1604629) group can be removed under various conditions to reveal a phenol, which can then be further functionalized. This adds another layer of synthetic utility to the molecule, allowing for its incorporation into a wide range of complex molecular architectures.
Advanced Materials Research
High-Nitrogen Content Materials (e.g., Energetic Materials, Propellants)
Tetrazole derivatives are of significant interest in the field of high-energy density materials due to their high nitrogen content. whiterose.ac.uk The decomposition of tetrazoles releases a significant amount of energy and two molecules of nitrogen gas, making them suitable for applications as explosives, propellants for missiles, and gas generators for airbags. nih.govnih.gov The high positive enthalpy of formation of many tetrazole-based compounds contributes to their energetic nature. nih.gov
Table 1: Properties of Selected Energetic Tetrazole Derivatives
| Compound | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 5-azidohydroximoyl-tetrazole monohydrate | Not reported | 4 | 60 | researchgate.net |
| 5-(1H-tetrazolyl)-1-hydroxytetrazole | Not reported | 40 | 240 | researchgate.net |
| bis(hydroxylammonium) 5-(1-oxidotetrazolyl)-tetrazolate | Not reported | 12 | 216 | researchgate.net |
| A 5-(1,2,4-triazol-3-yl)tetrazole derivative | 8097 | Not reported | Not reported | nih.gov |
This table presents data for related energetic tetrazole compounds to illustrate the typical properties investigated in this field.
Optoelectronic and Electronic Materials
The unique electronic properties of the tetrazole ring, characterized by its electron-rich nature, make it a candidate for applications in optoelectronic and electronic materials. nih.gov The ability of tetrazole ligands to form stable complexes with a variety of metal ions is a key feature in this regard. mdpi.com These coordination complexes can exhibit interesting photophysical properties, such as luminescence. nih.gov
The development of luminescent materials based on metal-tetrazolate complexes is an active area of research. For instance, copper(I) complexes with pyridine-tetrazole ligands have been shown to exhibit blue to green luminescence with high quantum yields. nih.gov The emission properties of these complexes can be tuned by modifying the structure of the tetrazole ligand, which includes alterations to the substituent at the 5-position, such as the benzyloxyphenyl group in this compound. This tunability is crucial for designing materials with specific emission colors and efficiencies for applications in areas like organic light-emitting diodes (OLEDs) and sensors.
Agricultural Chemistry Applications
Tetrazole derivatives have found applications in agriculture as plant growth regulators, herbicides, and fungicides. mdpi.comnih.gov The structural diversity of tetrazole compounds allows for the development of molecules with specific biological activities against agricultural pests and diseases. nih.gov
Recent research has focused on developing new antifungal agents based on tetrazole derivatives to combat plant infections that can hinder growth and fruit formation. bsu.by Scientists have synthesized tetrazole derivatives with high antifungal activity, offering the potential for long-term plant resistance to diseases. bsu.by These new agents are being developed with competitive advantages such as high efficacy, low toxicity, and potential low cost. bsu.by The use of tetrazole-based compounds as plant growth regulators is another area of interest in agricultural chemistry. lifechemicals.commdpi.com
Future Perspectives and Emerging Research Avenues for 5 3 Benzyloxyphenyl 1h Tetrazole
Development of Novel and Efficient Synthetic Methodologies
Currently, there is a lack of published research focusing on the development of new and more efficient methods for the synthesis of 5-(3-Benzyloxyphenyl)-1H-tetrazole. General methodologies for the creation of 5-substituted-1H-tetrazoles are well-established, often involving the [3+2] cycloaddition of a nitrile with an azide (B81097) source. However, specific adaptations or optimizations of these methods for this particular compound, including catalyst development, reaction condition refinement for improved yield and purity, or the exploration of green chemistry approaches, have not been detailed in available scientific reports.
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The chemical reactivity of this compound remains a largely unexplored area. While the tetrazole ring can undergo various transformations, such as N-alkylation, cycloadditions, and ring-opening reactions, specific studies on the reactivity of this compound are absent from the current body of scientific literature. Understanding its unique reactivity patterns is crucial for unlocking its potential as a versatile building block in organic synthesis.
Integration of Advanced Computational Techniques for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules. Techniques such as Density Functional Theory (DFT) and molecular docking can provide insights into molecular structure, stability, and interactions with biological targets. At present, there are no published computational studies specifically focused on this compound. Such research would be invaluable for guiding the rational design of new derivatives with tailored electronic, optical, or biological properties.
Expansion into Novel Material Science Applications
The high nitrogen content and thermal stability of many tetrazole-containing compounds make them attractive candidates for applications in materials science, including as energetic materials, ligands for metal-organic frameworks (MOFs), or components of high-performance polymers. However, the potential of this compound in these areas has not been investigated in the available literature. Research into its solid-state properties, such as crystal packing and thermal decomposition, would be a necessary first step towards evaluating its suitability for material applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-Benzyloxyphenyl)-1H-tetrazole, and what reaction conditions are critical for yield optimization?
- Methodology : The compound can be synthesized via heterocyclic condensation of 3-benzyloxyphenyl precursors with sodium azide and ammonium chloride under reflux in PEG-400. Catalytic systems like Bleaching Earth Clay (pH 12.5) at 70–80°C improve efficiency. Post-synthesis purification involves recrystallization in aqueous acetic acid . Alternative routes include coupling benzyloxy-substituted aryl halides with tetrazole precursors using Pd catalysts .
- Key Factors : Solvent choice (PEG-400 enhances miscibility), catalyst loading (10 wt%), and temperature control (70–80°C prevents side reactions).
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- IR Spectroscopy : Identify tetrazole ring vibrations (~1,200–1,400 cm⁻¹ for N–N stretching) and benzyloxy C–O stretches (~1,250 cm⁻¹) .
- NMR : Use NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and benzyloxy methylene protons (δ ~5.1 ppm). NMR confirms tetrazole ring carbons (δ 145–155 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms substituent orientation (e.g., benzyloxy group planarity) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Derivatives are screened for antimicrobial activity via broth microdilution assays (MIC values) or antifungal activity using agar diffusion methods. Structure-activity relationship (SAR) studies focus on substituent effects (e.g., halogenation for lipophilicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts across solvents (DMSO vs. CDCl₃) to identify solvent-induced shifts .
- Crystallographic Confirmation : Use X-ray data to verify substituent positions when NMR/IR data conflicts (e.g., para vs. meta substitution ambiguity) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aiding assignment .
Q. What strategies optimize reaction yields in large-scale syntheses of substituted tetrazole derivatives?
- Methodology :
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) vs. homogeneous systems (e.g., CuI) for scalability .
- Solvent Engineering : Replace PEG-400 with recyclable ionic liquids (e.g., [BMIM][PF₆]) to reduce waste .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, minimizing decomposition .
Q. How does the benzyloxy substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-donating benzyloxy group directs electrophilic substitution to the para position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS .
Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can they be mitigated?
- Methodology :
- Acidic Conditions : The tetrazole ring protonates at pH < 4, leading to decomposition. Stabilize via buffered solutions (pH 6–8) or lyophilization .
- Oxidative Stress : Add antioxidants (e.g., BHT) during storage. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Q. How can computational methods predict the biological activity of novel tetrazole derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
